Tri-n-butyllithium magnesate

Organometallic chemistry Ketone alkylation Nucleophilicity

Tri-n-butyllithium magnesate (0.7 M in diethyl ether/hexanes) is the definitive bimetallic reagent for chemists who need to suppress enolate formation, avoid cryogenic conditions, and achieve selective halogen exchange on sensitive heterocycles. Its Li–Mg synergy delivers high nucleophilicity while tempering basicity, enabling cleaner reactions than n-BuLi or Grignards alone. Used for iodine/bromine–magnesium exchange on pyrazines/pyridazines at -10°C, room-temperature deprotonation of furans and benzoxazoles, and controlled mono-functionalization of dibromoarenes. Choose this reagent when conventional organometallics fail.

Molecular Formula C12H27LiMg
Molecular Weight 202.6 g/mol
Cat. No. B1645406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-n-butyllithium magnesate
Molecular FormulaC12H27LiMg
Molecular Weight202.6 g/mol
Structural Identifiers
SMILES[Li+].CCC[CH2-].CCC[CH2-].CCC[CH2-].[Mg+2]
InChIInChI=1S/3C4H9.Li.Mg/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;/q3*-1;+1;+2
InChIKeyBRZNWMVATGSOEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-n-Butyllithium Magnesate: Procurement-Relevant Baseline and Core Identity


Tri-n-butyllithium magnesate (CAS 20910-20-7, molecular formula C12H27LiMg, molecular weight 202.6 g/mol) is a bimetallic alkali metal magnesiate complex belonging to the class of lithium trialkylmagnesiates [1]. It is commercially supplied as a 0.7 M solution in diethyl ether/hexanes (density 0.769 g/mL at 25°C) and functions as a non-nucleophilic base and deprotonating agent . Structurally, it exists as a contacted ion pair dimer in the solid state, adopting the Weiss motif, and its unique bimetallic synergy confers reactivity distinct from monometallic organolithium or Grignard reagents [1].

Why Generic Substitution Fails for Tri-n-Butyllithium Magnesate


Tri-n-butyllithium magnesate cannot be freely substituted with monometallic organolithium reagents (e.g., n-BuLi) or Grignard reagents (e.g., n-BuMgBr) because its bimetallic architecture fundamentally alters the nucleophilicity/basicity balance and functional group tolerance [1]. While n-BuLi operates as a strong base and nucleophile, its high reactivity often leads to undesired side reactions such as nucleophilic addition to sensitive functional groups (e.g., esters, nitriles) or solvent decomposition [2]. Conversely, Grignard reagents exhibit lower basicity but remain highly nucleophilic, limiting their utility in deprotonation of weakly acidic C–H bonds [3]. Tri-n-butyllithium magnesate occupies a distinct reactivity niche—enhanced nucleophilicity relative to its monometallic parents coupled with significantly attenuated basicity—enabling transformations that are inefficient or unattainable with conventional alternatives [1].

Product-Specific Quantitative Evidence Guide for Tri-n-Butyllithium Magnesate


Nucleophilicity/Basicity Rebalancing: Quantitative Reactivity Profile Versus n-BuLi and n-BuMgX

Tri-n-butyllithium magnesate (n-Bu3MgLi) exhibits significantly increased nucleophilicity relative to n-BuLi or n-BuMgBr, while its basicity is simultaneously decreased [1]. This rebalancing suppresses undesired enolization and reduction pathways, enabling clean alkyl addition to ketones without side-product formation [1]. In contrast, n-BuLi and n-BuMgBr under identical conditions yield substantial reduction products and aldol adducts due to enolization [1].

Organometallic chemistry Ketone alkylation Nucleophilicity Basicity

Operational Temperature for Metal-Halogen Exchange: Non-Cryogenic Conditions Versus n-BuLi

Tri-n-butyllithium magnesate facilitates iodine–magnesium exchange on 2-iodopyrazine at −10°C, whereas traditional n-BuLi-mediated halogen–lithium exchange on analogous azine substrates typically requires cryogenic temperatures (e.g., −78°C) to suppress nucleophilic addition to the electron-deficient ring . The ability to operate at −10°C without compromising yield (satisfactory to good yields reported) translates to reduced energy consumption and simplified reactor design for scale-up .

Metal-halogen exchange Diazine chemistry Process chemistry Temperature

Substrate Scope Expansion: Deprotonation of Acidic Heterocycles Inaccessible to n-BuLi

Tri-n-butyllithium magnesate enables efficient deprotonation of furans, thiophenes, oxazoles, and benzoxazoles at ambient or near-ambient temperature . Specifically, treatment of furan with 1/3 equiv of n-Bu3MgLi in THF at room temperature generates the corresponding lithium arylmagnesate, which can be trapped with electrophiles or engaged in Pd-catalyzed cross-coupling [1]. In contrast, n-BuLi deprotonation of furan is challenging due to competing ring-opening and nucleophilic addition pathways, often requiring cryogenic conditions and offering lower functional group tolerance [2].

Deprotonation Heterocyclic chemistry Furan Thiophene Oxazole

Selective Bromine–Magnesium Exchange on Polyhalogenated Arenes: Differentiation from iPr-Bu2MgLi

Tri-n-butyllithium magnesate (n-Bu3MgLi) selectively performs mono-bromine–magnesium exchange on 2,6-dibromopyridine at −10°C, leaving the second bromine substituent intact [1]. It also converts 2-, 3-, and 4-bromoquinolines to the corresponding lithium tri(quinolinyl)magnesates at −10°C without nucleophilic addition to the quinoline ring [2]. Notably, the mixed alkyl magnesiate iPr-Bu2MgLi is more reactive than n-Bu3MgLi and accomplishes bromine–magnesium exchange at −78°C [3]. This reactivity gradient offers tunable selectivity: n-Bu3MgLi provides a milder, more controlled exchange profile suitable for substrates prone to over-exchange.

Halogen-magnesium exchange Chemoselectivity Dibromoarenes Quinolines

Lewis Base Adduct Structural Diversity: Enabling Tunable Reactivity via Donor Co-Complexation

Tri-n-butyllithium magnesiate (LiMg(nBu)3) forms well-defined Lewis base adducts with bidentate amines (TMEDA, TMPDA), tridentate amines (PMDETA), and cyclic ethers (dioxane) [1]. Five distinct adducts have been structurally characterized, all adopting variants of the Weiss motif (contacted ion pair dimers) [1]. Co-complexation with chiral ligands enables asymmetric deprotonation of prochiral ketones with measurable enantioselectivity [2]. This structural modularity is not accessible with n-BuLi, which forms ill-defined aggregates in solution and offers limited opportunities for ligand-controlled selectivity tuning.

Organometallic structure Lewis base adducts Weiss motif Crystallography

Optimal Research and Industrial Application Scenarios for Tri-n-Butyllithium Magnesate


Chemoselective Alkylation of Ketones Bearing Enolizable Protons

Utilize n-Bu3MgLi for alkyl-selective addition to ketones where traditional Grignard or organolithium reagents cause enolization, reduction, or aldol side reactions. The attenuated basicity of the magnesiate suppresses enolate formation, delivering clean alkylation products without byproduct purification burdens [1]. This scenario is directly supported by the nucleophilicity/basicity rebalancing evidence in Section 3.

Non-Cryogenic Halogen–Metal Exchange on Electron-Deficient Azines

Employ n-Bu3MgLi for iodine–magnesium or bromine–magnesium exchange on pyrazines, pyrimidines, pyridazines, and quinolines at −10°C rather than −78°C. The −10°C operating window eliminates cryogenic cooling requirements, reducing process complexity and energy costs for scale-up synthesis of pharmaceutical diazine building blocks [2].

Deprotonation and Functionalization of π-Excessive Heterocycles

Apply n-Bu3MgLi for the deprotonation of furans, thiophenes, oxazoles, and benzoxazoles at room temperature in THF. The resulting lithium arylmagnesiates can be trapped with electrophiles or engaged in Pd-catalyzed cross-coupling, enabling access to functionalized heterocyclic scaffolds that are inaccessible via n-BuLi due to ring-opening and nucleophilic addition [3].

Selective Mono-Exchange on Polyhalogenated Arenes

Select n-Bu3MgLi over the more reactive iPr-Bu2MgLi for controlled mono-bromine–magnesium exchange on dibromoarenes or polyhalogenated heterocycles. The milder reactivity at −10°C prevents over-exchange and preserves additional halogen handles for sequential functionalization, a critical requirement in convergent synthesis of complex APIs and materials precursors [2][4].

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